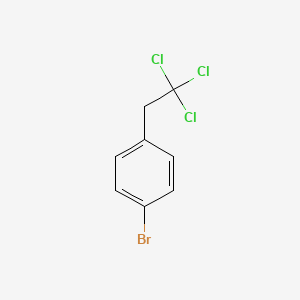
1-Bromo-4-(2,2,2-trichloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- is an organic compound with the molecular formula C8H6BrCl3. It is a derivative of benzene, where a bromine atom and a trichloroethyl group are substituted at the 1 and 4 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- typically involves the bromination of benzene derivatives followed by the introduction of the trichloroethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting bromobenzene is then reacted with trichloroethanol in the presence of a strong acid like sulfuric acid (H2SO4) to introduce the trichloroethyl group .
Industrial Production Methods
Industrial production of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The trichloroethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the trichloroethyl group to a simpler alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include phenols, anilines, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dehalogenated benzene derivatives and alkylbenzenes.
Aplicaciones Científicas De Investigación
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and trichloroethyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-bromo-4-(2,2,2-trifluoroethyl): Similar structure but with a trifluoroethyl group instead of a trichloroethyl group.
Benzene, 1-bromo-4-(2,2,2-trichloroethyl): Similar structure but with different halogen substitutions.
1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene: Contains an additional bromophenyl group.
Uniqueness
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- is unique due to its specific combination of bromine and trichloroethyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
65739-05-1 |
|---|---|
Fórmula molecular |
C8H6BrCl3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-bromo-4-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6BrCl3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
Clave InChI |
RBUTZHYQBDMJSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


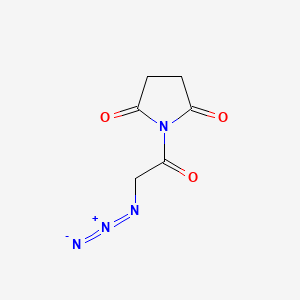


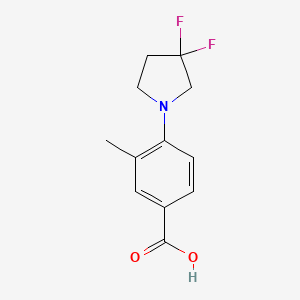
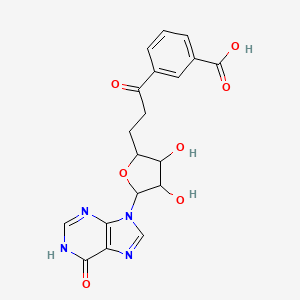
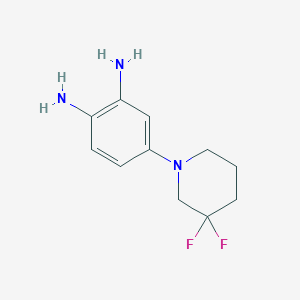

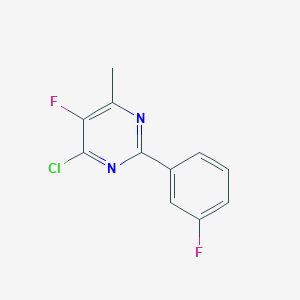
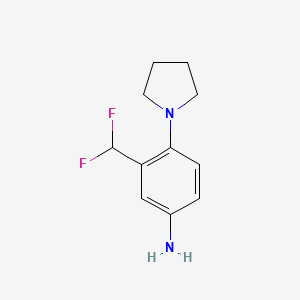
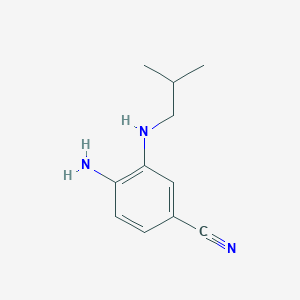
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
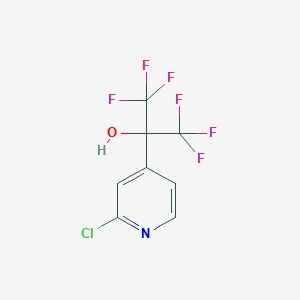
amine](/img/structure/B12077658.png)

